N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-3-nitrobenzamide
Overview
Description
N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-3-nitrobenzamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiazole ring substituted with a 4-methoxyphenyl group and a propyl chain, along with a nitrobenzamide moiety. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting with the formation of the thiazole ring One common approach is the condensation of 4-methoxyaniline with propyl isothiocyanate to form the corresponding thiazole derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of a different functional group.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring or the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted thiazoles or benzamides.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate the effects of thiazole derivatives on various biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the thiazole ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
N-[4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide
N-[4-(4-methoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-3-nitrobenzamide
N-[4-(4-methoxyphenyl)-5-butyl-1,3-thiazol-2-yl]-3-nitrobenzamide
Uniqueness: N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-3-nitrobenzamide stands out due to its specific propyl chain length, which can influence its physical, chemical, and biological properties compared to similar compounds with different alkyl chain lengths.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-5-17-18(13-8-10-16(27-2)11-9-13)21-20(28-17)22-19(24)14-6-4-7-15(12-14)23(25)26/h4,6-12H,3,5H2,1-2H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGSLXJHRNLJAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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